4-CHLORO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
4-CHLORO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that combines a pyrazole ring, a benzothieno pyrimidine core, and a carboxamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsKey reagents and catalysts, such as palladium and organoboron compounds, are often used in these reactions to facilitate the formation of carbon-carbon and carbon-nitrogen bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with varying functional groups.
Scientific Research Applications
4-CHLORO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- 4-CHLORO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 4-CHLORO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications .
Properties
IUPAC Name |
4-chloro-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-1-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2S/c1-8-4-5-10-12(6-8)26-16-13(10)17(25)23(9(2)19-16)21-15(24)14-11(18)7-22(3)20-14/h7-8H,4-6H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDLMOZPKWOGTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)NC(=O)C4=NN(C=C4Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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